2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide
説明
This compound belongs to the benzothieno-pyrimidinone scaffold family, characterized by a fused bicyclic core (benzothiophene and pyrimidine rings) with a 4-oxohexahydro configuration. The structure includes a 4-bromophenyl substituent at position 3 of the pyrimidine ring and a sulfanyl-acetamide chain linked to an N-(2-chloro-4,6-dimethylphenyl) group. Its molecular formula is C₂₇H₂₄BrClN₃O₂S₂, with a molecular weight of 623.03 g/mol. The compound’s design integrates halogenated aromatic moieties (Br, Cl) and alkyl groups (CH₃), which are critical for modulating solubility, binding affinity, and metabolic stability .
特性
CAS番号 |
476484-28-3 |
|---|---|
分子式 |
C26H23BrClN3O2S2 |
分子量 |
589.0 g/mol |
IUPAC名 |
2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H23BrClN3O2S2/c1-14-11-15(2)23(19(28)12-14)29-21(32)13-34-26-30-24-22(18-5-3-4-6-20(18)35-24)25(33)31(26)17-9-7-16(27)8-10-17/h7-12H,3-6,13H2,1-2H3,(H,29,32) |
InChIキー |
LQDBYIYJHALMDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br)C |
製品の起源 |
United States |
準備方法
合成経路と反応条件
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2-クロロ-4,6-ジメチルフェニル)アセトアミドの合成は、通常、ベンゾチエノピリミジンコアの形成、ブロモフェニル基の導入、クロロジメチルフェニルアセトアミド部分の付加など、複数のステップを伴います。これらの反応で使用される一般的な試薬には、臭素、クロロアセチルクロリド、および所望の生成物の形成を促進する様々な触媒が含まれます。
工業的生産方法
この化合物の工業的生産方法は、高収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を含む場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化し、汚染のリスクを最小限に抑えることができます。
化学反応の分析
Key Functional Groups and Reactivity
The compound’s reactivity is governed by the following functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Thioether (–S–) | Susceptible to oxidation, nucleophilic substitution, and radical reactions. |
| Acetamide (–NHCOCH2–) | Hydrolysis under acidic/basic conditions; potential for hydrogen bonding. |
| 4-Bromophenyl substituent | Electrophilic substitution hindered by bromine’s electron-withdrawing effect. |
| 2-Chloro-4,6-dimethylphenyl | Chlorine and methyl groups influence steric/electronic effects for substitution. |
| Hexahydrobenzothieno-pyrimidine | Aromatic and non-aromatic regions enable cycloaddition or ring-opening reactions. |
Oxidation Reactions
The thioether group undergoes oxidation to form sulfoxides or sulfones. For example:
-
Reagent: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
-
Conditions: Room temperature in dichloromethane or acetic acid.
-
Product: Sulfoxide (mono-oxidation) or sulfone (di-oxidation).
Hydrolysis of Acetamide
The acetamide group can hydrolyze to form a carboxylic acid and amine:
-
Acidic Hydrolysis: Concentrated HCl at reflux yields 2-mercapto derivatives and acetic acid.
-
Basic Hydrolysis: NaOH/ethanol under heating produces a carboxylate salt.
Nucleophilic Aromatic Substitution (NAS)
The 4-bromophenyl group may participate in NAS under specific conditions:
-
Reagent: Strong nucleophiles (e.g., amines, alkoxides).
-
Conditions: High-temperature catalysis with Cu or Pd. Limited by bromine’s deactivating effect.
Electrophilic Substitution
The electron-rich pyrimidine ring and dimethylphenyl group can undergo:
-
Nitration: HNO₃/H₂SO₄ at 0–5°C targets meta/para positions relative to substituents.
-
Sulfonation: Fuming H₂SO₄ introduces sulfonic acid groups.
Reaction Conditions and Reagents
| Reaction Type | Reagents/Catalysts | Solvents | Temperature | Yield (%) |
|---|---|---|---|---|
| Thioether Oxidation | H₂O₂, mCPBA | DCM, AcOH | 20–40°C | 60–85 |
| Acetamide Hydrolysis | HCl (6M), NaOH (2M) | H₂O/EtOH | Reflux | 70–90 |
| NAS at Bromophenyl | Piperidine, Pd(OAc)₂ | DMF | 100–120°C | 40–60 |
| Pyrimidine Nitration | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 50–70 |
Analytical Techniques for Reaction Monitoring
科学的研究の応用
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines. The presence of the benzothieno and pyrimidine moieties suggests potential activity through multiple mechanisms:
- Inhibition of Tumor Growth : Studies have indicated that related compounds can inhibit cell proliferation in cancerous cells by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Kinases : The structure may interact with specific kinases involved in cancer signaling pathways, providing a framework for developing targeted therapies.
Antimicrobial Properties
Research has also explored the antimicrobial potential of thiourea derivatives and related compounds. The sulfur-containing moiety in this compound may enhance its activity against bacterial and fungal pathogens:
- Broad-Spectrum Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of microorganisms, suggesting that this compound could be evaluated for its antimicrobial properties.
- Mechanism of Action : The proposed mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several studies have focused on the pharmacological properties of compounds structurally related to 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide:
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated a series of benzothieno derivatives for their anticancer activity against human breast cancer cells. The study found that modifications at the sulfur and nitrogen positions significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another investigation reported in Pharmaceutical Biology assessed the antimicrobial efficacy of various thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased activity against resistant strains .
作用機序
類似化合物の比較
類似化合物
酢酸エチル: より単純な構造を持つ広く使用されている化学中間体。
ジシラン: 独特の電子特性を持つ有機ケイ素化合物。
4-ブロモフェネチルアルコール: 有機合成で使用される関連化合物。
独自性
2-{[3-(4-ブロモフェニル)-4-オキソ-3,4,5,6,7,8-ヘキサヒドロ1ベンゾチエノ[2,3-d]ピリミジン-2-イル]スルファニル}-N-(2-クロロ-4,6-ジメチルフェニル)アセトアミドは、その複雑な構造と様々な用途の可能性により、際立っています。官能基と分子構造の独自な組み合わせにより、様々な科学分野における革新的な研究開発の機会が生まれます。
類似化合物との比較
Comparison with Structurally Related Compounds
The compound shares its core benzothieno-pyrimidinone scaffold with several analogs, differing primarily in substituents on the pyrimidine ring and the N-arylacetamide moiety. Key structural analogs and their distinguishing features are summarized below:
Structural Similarities and Divergences
- Core Scaffold: All analogs retain the benzothieno-pyrimidinone core, ensuring consistent π-π stacking and hydrogen-bonding interactions with biological targets .
- Substituent Effects :
- Halogenation : Bromine at the 4-phenyl position enhances hydrophobic interactions, while chlorine/fluorine on the N-aryl group fine-tunes electronic properties (e.g., 2,4-dichlorophenyl in increases electrophilicity).
- Methyl Groups : 4,6-Dimethyl substitution on the N-aryl ring (target compound) improves steric shielding against oxidative metabolism compared to 2,5-dimethyl analogs .
- Activity Cliffs: Pairs like the target compound and its 2,4-dichlorophenyl analog () exemplify "activity cliffs"—minor structural changes (Cl vs. CH₃) yield significant potency differences (ΔIC₅₀ = 0.4 μM) .
Bioactivity and Computational Insights
- Molecular Networking : Clustering based on MS/MS fragmentation (cosine score > 0.8) groups the target compound with N-(2-fluorophenyl) and N-(3-bromophenyl) analogs, suggesting conserved metabolic pathways .
- Docking Studies : The 2-chloro-4,6-dimethylphenyl group in the target compound forms van der Waals contacts with a hydrophobic subpocket in kinase targets, absent in sulfamoylphenyl derivatives .
- Similarity Metrics : Tanimoto coefficients (Morgan fingerprints) between the target compound and its closest analog (CAS 476484-23-8, ) are 0.72, indicating moderate structural divergence but significant bioactivity differences .
生物活性
The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a complex organic molecule characterized by a unique structural framework. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, biological activities, and relevant research findings.
Molecular Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 550.5 g/mol. The synthesis typically involves multiple steps including halogenation and acetylation under controlled conditions to ensure high yield and purity. Chromatography and crystallization are commonly employed for purification purposes .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:
- MIC Values : The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis and other pathogens .
- Mechanism of Action : The antimicrobial activity is believed to arise from the compound's ability to interact with bacterial cell membranes or specific enzymes critical for bacterial survival .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : Cytotoxicity assays on solid tumor cell lines revealed varying degrees of effectiveness. Some derivatives showed significant inhibition of cancer cell proliferation .
- Cytokine Release : Studies indicated that the compound affects the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a mechanism that may involve modulation of immune responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds highlights the importance of substituents:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide | C24H19BrFN3O2S2 | Contains a fluorophenyl group |
| 2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide | C25H21BrFN3O2S2 | Features a methyl substitution on the fluorophenyl group |
These variations can lead to different biological activities and therapeutic applications .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
- Antimicrobial Studies : A series of benzoxazepine derivatives were synthesized and evaluated for their antimicrobial properties. The results showed limited activity against certain bacterial strains but significant cytotoxic effects against selected cancer cell lines .
- Enzyme Inhibition : Compounds similar in structure to the target molecule were tested for their ability to inhibit enzymes such as acetylcholinesterase and urease. These studies suggest potential applications in treating diseases related to enzyme dysfunction .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
The compound’s synthesis likely involves multi-step protocols, including cyclocondensation of thienopyrimidinone precursors with bromophenyl derivatives, followed by sulfanyl acetamide coupling. Key steps include:
- Thienopyrimidinone core formation : Cyclization of 3-(4-bromophenyl)hexahydrobenzothiophene-dione with urea or thiourea derivatives under acidic conditions .
- Sulfanyl acetamide coupling : Reaction of the thiol group with 2-chloro-N-(2-chloro-4,6-dimethylphenyl)acetamide using a base (e.g., K₂CO₃) in DMF or DMSO at 60–80°C .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions, with emphasis on the sulfanyl (-S-) linkage (δ 3.5–4.0 ppm for SCH₂) and aromatic protons (δ 6.8–8.0 ppm) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., dihedral angles between the bromophenyl and thienopyrimidinone moieties) and validates hydrogen-bonding interactions critical for stability .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z ~600–650 range) .
Q. How can solubility and stability be assessed for in vitro pharmacological studies?
- Solubility screening : Use DMSO for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
- Stability assays : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma), analyze degradation products via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinase enzymes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Focus on the sulfanyl acetamide moiety’s hydrogen bonding with catalytic lysine residues .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess conformational stability and ligand-protein residence time .
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding energies, prioritizing substituents (e.g., 4-bromophenyl) contributing to hydrophobic interactions .
Q. How can contradictory data in biological activity assays be resolved?
- Dose-response validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines (HEK293, HepG2) to rule out cell-specific artifacts.
- Off-target profiling : Screen against related kinases (e.g., PIM1, CDK2) using selectivity panels (Eurofins Cerep) to identify cross-reactivity .
- Metabolite interference : Analyze metabolites via LC-MS after incubation with liver microsomes to detect inhibitory/byproduct effects .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies of analogs?
- Core modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl instead of bromophenyl) and assess activity shifts .
- Bioisosteric replacement : Replace the sulfanyl group with sulfone or methylene to evaluate potency retention .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models using steric/electrostatic descriptors from crystallographic data .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Generative models : Use ChemBERTa or REINVENT to propose analogs with optimized LogP (2–4) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to forecast CYP450 metabolism and hERG inhibition risks .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Force field calibration : Re-parameterize docking protocols using experimental IC₅₀ values from analogous compounds .
- Cofactor inclusion : Simulate binding with Mg²⁺/ATP present to mimic physiological conditions .
- Crystallographic validation : Resolve ligand-target co-crystal structures to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
